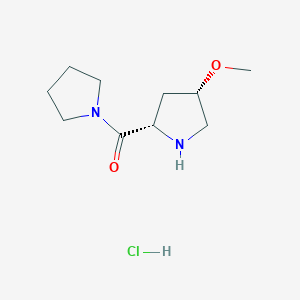

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride

Description

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is a stereochemically defined pyrrolidine derivative with a methoxy group at the 4-position and a pyrrolidine carbonyl moiety at the 2-position. Its molecular formula is C₃₀H₂₈N₄O₅ (molecular weight: 524.58 g/mol), and it is registered under the CAS identifier EN300-247309 . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development.

Propriétés

IUPAC Name |

[(2S,4S)-4-methoxypyrrolidin-2-yl]-pyrrolidin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-14-8-6-9(11-7-8)10(13)12-4-2-3-5-12;/h8-9,11H,2-7H2,1H3;1H/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMLBQVFVMSGCX-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](NC1)C(=O)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyrrolidine ring.

Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the pyrrolidine ring with a pyrrolidine-1-carbonyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanol or other alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The structural features of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride may enhance its effectiveness against various pathogens due to its ability to interact with microbial cell membranes and inhibit growth.

Anticancer Properties

Pyrrolidine derivatives have been studied for their anticancer activities. The unique stereochemistry of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride could be instrumental in targeting cancer cell proliferation pathways, making it a candidate for further investigation in cancer therapeutics.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies exploring its interaction with neural receptors could elucidate its efficacy in neuroprotection.

Case Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, various pyrrolidine derivatives were synthesized and tested against bacterial strains. The results indicated that compounds similar to (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride showed promising antimicrobial activity, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Activity

A comprehensive review on pyrrolidine derivatives highlighted their potential as anticancer agents. Specifically, compounds with similar functional groups have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .

Mécanisme D'action

The mechanism of action of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural similarities with other pyrrolidine derivatives, but key differences in substituents, stereochemistry, and physicochemical properties distinguish its pharmacological and synthetic utility. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Observations:

Substituent Effects :

- The target compound’s pyrrolidine carbonyl group at the 2-position distinguishes it from analogs with carboxamides (e.g., ) or esters (e.g., ). This group may influence binding affinity in enzyme inhibition.

- The methoxy group at the 4-position is shared with (2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride , but the latter’s smaller size (MW 180.63 vs. 524.58) limits its utility in complex molecular interactions.

Stereochemical Considerations :

- The (2R,4S) configuration in the benzyl-substituted analog highlights the critical role of stereochemistry in biological activity. A single stereochemical inversion (2R vs. 2S) can alter target selectivity or metabolic stability.

Physicochemical Properties: Hydrochloride salts (common across all listed compounds) improve aqueous solubility, but molecular weight variations (e.g., 342.22 g/mol vs. 524.58 g/mol ) impact membrane permeability and bioavailability.

Hazard Profiles :

- Only Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is classified as an irritant , suggesting that chloro-naphthyloxy substituents may confer higher reactivity or toxicity.

Activité Biologique

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine is C10H18N2O2, with a molecular weight of 198.26 g/mol. The compound features a pyrrolidine ring substituted with a methoxy group and a carbonyl group, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | [(2S,4S)-4-methoxypyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |

| InChI | InChI=1S/C10H18N2O2/c1-14-8-6-9(11-7-8)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |

The biological activity of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzymatic activity and influence signaling pathways, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or disease progression.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular responses and signaling cascades.

Research Findings

Recent studies have investigated the biological activities of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine in various contexts:

Anticancer Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine were tested against A549 human lung adenocarcinoma cells. The results indicated varying degrees of cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

| Compound | A549 Cell Viability (%) | IC50 (µM) |

|---|---|---|

| (Compound 21) | 64 | 25 |

| (Compound 22) | 61 | 30 |

| Cisplatin | 78 | 10 |

These findings suggest that modifications in the pyrrolidine structure can enhance anticancer activity.

Antimicrobial Activity

In addition to anticancer properties, studies have explored the antimicrobial efficacy of related compounds against multidrug-resistant strains of bacteria. For example:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 64 |

| E. coli | >128 |

| K. pneumoniae | >128 |

The results indicate that while some derivatives show promise against resistant strains, others exhibit limited antimicrobial activity.

Case Studies

A notable case study involved evaluating the effects of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine on human cancer cell lines. The study utilized an MTT assay to assess cell viability post-treatment with the compound at varying concentrations over 24 hours. The results demonstrated a dose-dependent decrease in viability for certain derivatives, highlighting their potential as therapeutic agents.

Q & A

Q. What are the key challenges in synthesizing (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride, and how can they be addressed methodologically?

Synthesis challenges include stereochemical control, functional group compatibility, and purification.

- Stereochemical Control : The (2S,4S) configuration requires chiral resolution techniques, such as diastereomeric salt formation with chiral acids (e.g., tartaric acid) or chiral HPLC .

- Functional Group Reactivity : The methoxy group’s electron-donating effect may hinder cyclization. Using Lewis acids (e.g., BF₃·OEt₂) to activate intermediates can improve reaction efficiency .

- Purification : Reverse-phase chromatography or recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) is recommended for isolating high-purity products .

Q. How can the stereochemical integrity of (2S,4S)-configured pyrrolidine derivatives be confirmed during synthesis?

Use a combination of analytical techniques:

- X-ray Crystallography : Provides definitive proof of absolute configuration, especially for crystalline intermediates .

- Chiral HPLC : Employ columns like Chiralpak® IA with hexane/isopropanol gradients to resolve enantiomers .

- NMR Spectroscopy : Compare coupling constants (e.g., J₃,4 for cis/trans relationships) with literature values for pyrrolidine derivatives .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation.

- Solvent Stability : Dissolve in anhydrous DMSO or ethanol (≥99.8%) to avoid hydrolysis of the pyrrolidine-1-carbonyl group .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to minimize hygroscopic effects .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence the compound’s reactivity in nucleophilic substitution reactions?

The methoxy group’s electron-donating nature reduces pyrrolidine ring reactivity by destabilizing transition states. Methodological considerations:

- Activation Strategies : Use trifluoromethanesulfonic anhydride (Tf₂O) to convert the methoxy group into a better leaving group (e.g., triflate) .

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can bypass direct substitution limitations .

- Comparative Data : Halogenated analogs (e.g., 4-chloro derivatives) show 3–5× faster reaction rates under identical conditions, highlighting electronic effects .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to detect unintended binding partners .

- Metabolite Analysis : LC-MS/MS can identify degradation products or metabolites that may contribute to observed activity discrepancies .

Q. How can researchers optimize enantiomeric excess (ee) during large-scale synthesis?

- Catalytic Asymmetric Hydrogenation : Use Ir-(P,N) catalysts for stereoselective reduction of ketone precursors (reported ee >98% in pilot studies) .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution (e.g., lipase-catalyzed acyl transfer) with racemization catalysts (e.g., Shvo’s catalyst) .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real-time during crystallization .

Methodological Notes

- Stereochemical Purity : Always validate ee using two orthogonal methods (e.g., chiral HPLC + optical rotation) to avoid false positives .

- Reaction Optimization : Design of Experiments (DoE) software (e.g., MODDE®) can systematically explore temperature, catalyst loading, and solvent effects .

- Data Reproducibility : Pre-equilibrate reaction mixtures under inert atmospheres (N₂/Ar) to minimize oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.